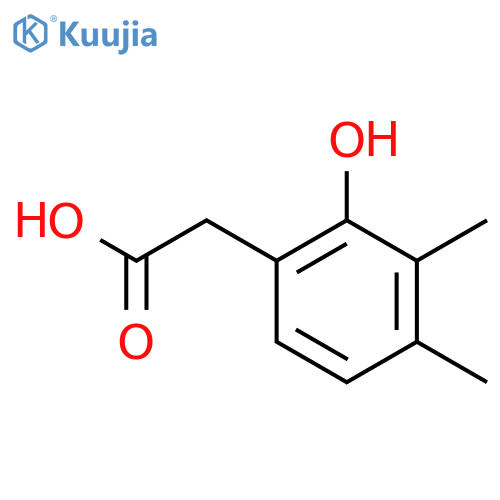Cas no 21453-50-9 (3,4-Dimethyl-2-hydroxyphenylacetic acid)

21453-50-9 structure
商品名:3,4-Dimethyl-2-hydroxyphenylacetic acid
CAS番号:21453-50-9
MF:C10H12O3
メガワット:180.200483322144
CID:5004804
3,4-Dimethyl-2-hydroxyphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dimethyl-2-hydroxyphenylacetic acid
-
- インチ: 1S/C10H12O3/c1-6-3-4-8(5-9(11)12)10(13)7(6)2/h3-4,13H,5H2,1-2H3,(H,11,12)
- InChIKey: BTEPTQPDXMUROP-UHFFFAOYSA-N
- ほほえんだ: OC1=C(CC(=O)O)C=CC(C)=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
3,4-Dimethyl-2-hydroxyphenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009709-500mg |
3,4-Dimethyl-2-hydroxyphenylacetic acid |
21453-50-9 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010009709-1g |
3,4-Dimethyl-2-hydroxyphenylacetic acid |
21453-50-9 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| Alichem | A010009709-250mg |
3,4-Dimethyl-2-hydroxyphenylacetic acid |
21453-50-9 | 97% | 250mg |
$489.60 | 2023-09-02 |
3,4-Dimethyl-2-hydroxyphenylacetic acid 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
5. Water
21453-50-9 (3,4-Dimethyl-2-hydroxyphenylacetic acid) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
